(1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanamine (1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18141879
InChI: InChI=1S/C11H13BrFN/c12-10-5-9(13)2-1-8(10)6-11(7-14)3-4-11/h1-2,5H,3-4,6-7,14H2
SMILES:
Molecular Formula: C11H13BrFN
Molecular Weight: 258.13 g/mol

(1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanamine

CAS No.:

Cat. No.: VC18141879

Molecular Formula: C11H13BrFN

Molecular Weight: 258.13 g/mol

* For research use only. Not for human or veterinary use.

(1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanamine -

Specification

Molecular Formula C11H13BrFN
Molecular Weight 258.13 g/mol
IUPAC Name [1-[(2-bromo-4-fluorophenyl)methyl]cyclopropyl]methanamine
Standard InChI InChI=1S/C11H13BrFN/c12-10-5-9(13)2-1-8(10)6-11(7-14)3-4-11/h1-2,5H,3-4,6-7,14H2
Standard InChI Key PIGLHQYIQUIZAF-UHFFFAOYSA-N
Canonical SMILES C1CC1(CC2=C(C=C(C=C2)F)Br)CN

Introduction

Structural and Chemical Properties

Molecular Characterization

1-(2-Bromo-4-fluorophenyl)cyclopropanethanamine features a cyclopropane ring directly bonded to a methanamine group and a 2-bromo-4-fluorophenyl moiety. Key properties include:

PropertyValueSource
IUPAC Name[1-(2-bromo-4-fluorophenyl)cyclopropyl]methanamine
Molecular FormulaC₁₀H₁₁BrFN
Molecular Weight244.10 g/mol
Canonical SMILESC1CC1(CN)C2=C(C=C(C=C2)F)Br
InChI KeyDHPXHOHYECDERK-UHFFFAOYSA-N

The presence of both bromine and fluorine atoms enhances the compound’s lipophilicity, potentially improving blood-brain barrier permeability—a critical factor for CNS-targeted drugs . The cyclopropane ring introduces steric strain, which may influence receptor binding kinetics .

Synthesis and Optimization

Proposed Synthesis Pathways

The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine likely involves the following steps, derived from protocols for structurally related compounds :

  • Cyclopropanation:

    • Reaction of 2-bromo-4-fluorostyrene with diazomethane or a Simmons-Smith reagent (e.g., CH₂I₂/Zn(Cu)) to form the cyclopropane ring .

    • Key reaction:

      2-Bromo-4-fluorostyrene+CH2I2Zn(Cu)1-(2-Bromo-4-fluorophenyl)cyclopropane\text{2-Bromo-4-fluorostyrene} + \text{CH}_2\text{I}_2 \xrightarrow{\text{Zn(Cu)}} \text{1-(2-Bromo-4-fluorophenyl)cyclopropane}
  • Functionalization:

    • Nitration of the cyclopropane intermediate followed by reduction to introduce the methanamine group.

    • Example:

      Cyclopropane derivativeHNO3/H2SO4Nitro compoundLiAlH4Methanamine\text{Cyclopropane derivative} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{Nitro compound} \xrightarrow{\text{LiAlH}_4} \text{Methanamine}

Challenges and Yield Optimization

  • Cyclopropanation selectivity: Competing reactions may yield bicyclic byproducts. Using low temperatures (−20°C to 0°C) improves regioselectivity .

  • Amination efficiency: Catalytic hydrogenation (Pd/C, H₂) may offer higher yields (>75%) compared to traditional reduction methods .

ConditionRecommendationSource
Temperature-20°C (long-term)
Solvent CompatibilityDMSO, ethanol
Stability in Solution≤1 month at -20°C

Research Gaps and Future Directions

  • Pharmacokinetic profiling: No data exist on oral bioavailability or metabolic clearance.

  • Toxicology studies: Chronic toxicity and genotoxicity assessments are needed for clinical translation.

  • Target validation: CRISPR-Cas9 knockout models could confirm 5-HT₂C specificity .

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